

# cerivastatin dosing protocol hypercholesterolemia clinical trials

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## Compound Focus: Cerivastatin

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## Cerivastatin Dosing & Efficacy in Clinical Trials

The table below summarizes dosing protocols and lipid-lowering effects from major **cerivastatin** clinical trials.

Trial Design & Reference	Patient Population	Dosing Groups	Treatment Duration	LDL-C Reduction (%)	Key Efficacy Findings
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| Multinational, RCT, double-blind [1] | Primary hypercholesterolemia | 0.2 mg/day vs. 0.4 mg/day | 24 weeks | 0.2 mg: 31.5% 0.4 mg: 38.4% | Dose-dependent LDL-C and TC reduction; greater efficacy in women [1]. | | Multicenter, RCT, double-blind [2] | Hypercholesterolemia | 0.4 mg/day vs. Pravastatin (10, 20, 40 mg) | 8 weeks | 0.4 mg: 36% | **Cerivastatin** 0.4 mg superior to pravastatin 20 mg; more patients reached NCEP goals [2]. | | Systematic Review of 50 trials [3] | Mixed (with/without CVD) | 0.025 mg/day to 0.8 mg/day | 3-12 weeks | 11.0% to 40.8% | High certainty of evidence for strong linear log dose-response relationship for LDL-C, TC, and TG [3]. | | Drug Review [4] | Hypercholesterolemia | 0.4 mg to 0.8 mg | 8 weeks (pivotal trial) | 0.4 mg: 33.4% 0.8 mg: 44.0% | 84% of patients on 0.8 mg/day achieved NCEP LDL-C targets [4]. |

## Detailed Experimental Protocols

For researchers replicating or analyzing these studies, here are the core methodological elements.

### Study Population & Design

- **Patient Selection:** Adults with primary hypercholesterolemia were common participants. Key criteria included elevated LDL-C levels despite dietary intervention and absence of severe comorbid conditions [1] [2].
- **Study Design:** Randomized, double-blind, parallel-group trials were standard. These included a placebo run-in phase (typically 6-8 weeks) to establish stable baseline levels through diet (e.g., AHA Step I diet) alone, followed by an active treatment period (8-24 weeks) [1] [2].

### Intervention & Efficacy Assessment

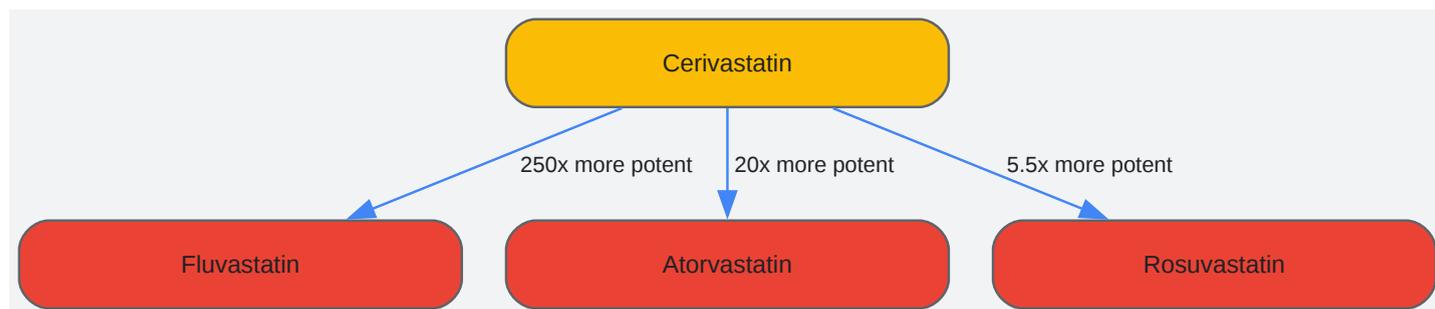
- **Dosing Protocol:** **Cerivastatin** was administered orally, once daily in the evening. Fixed doses ranging from 0.025 mg to 0.8 mg were tested, with 0.4 mg being a common therapeutic dose in later studies [3] [1] [4].
- **Efficacy Endpoints:** The primary efficacy parameter was the **percent change from baseline in LDL-C**. Secondary endpoints included percent change in Total Cholesterol (TC), Triglycerides (TG), and High-Density Lipoprotein Cholesterol (HDL-C) [2] [4].
- **Statistical Analysis:** Efficacy was typically analyzed on a per-protocol basis. An analysis of covariance (ANCOVA) was commonly used, with treatment group as a factor and baseline LDL-C value as a covariate [2].

### Safety Monitoring

- **Laboratory Tests:** Safety assessments included monitoring for elevations in **serum creatine kinase (CK)** and **liver transaminases** (e.g., ALT, AST) [4].
- **Adverse Events:** Researchers documented all adverse events (AEs), with special attention to symptoms of myopathy (muscle pain, weakness) [4]. The risk of rhabdomyolysis, particularly at higher doses or with drug interactions, was a critical finding that led to market withdrawal [3].

## Pharmacological Profile & Comparative Potency

**Cerivastatin** was a synthetic statin with unique pharmacological properties. A systematic review calculated its remarkable potency relative to other statins [3].



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## Application Notes for Contemporary Research

- **Historical Benchmarking:** **Cerivastatin**'s established dose-response curve and high potency serve as a reference for screening novel lipid-lowering compounds [3].
- **Mechanistic Studies:** Research remains relevant for exploring HMG-CoA reductase inhibition mechanisms and statin pleiotropic effects, independent of clinical use [3].
- **Safety Pharmacology:** **Cerivastatin** is a critical case study in drug safety, highlighting importance of rigorous preclinical interaction profiling and post-market surveillance [3] [4].

## Critical Safety Note for Researchers

> **Cerivastatin** was voluntarily withdrawn from worldwide markets in 2001 due to an increased risk of fatal rhabdomyolysis, especially at higher doses (0.8 mg) and when used in combination with gemfibrozil. [3] These application notes are intended for **historical and scientific reference only** in a research setting.

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## References

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